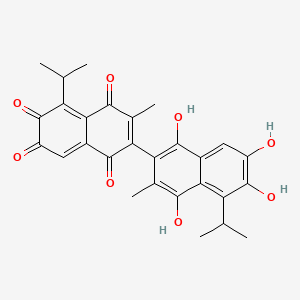

Apogossypolone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿波戈西波隆是棉酚的半合成衍生物,棉酚是一种从棉籽中提取的天然多酚类化合物。 它以其有效的抗癌特性而闻名,特别是作为抗凋亡 Bcl-2 家族蛋白的抑制剂 。 阿波戈西波隆已显示出在诱导各种癌细胞系的自噬和凋亡方面的希望,使其成为癌症研究中的重要化合物 .

准备方法

合成路线和反应条件: 阿波戈西波隆是由棉酚通过去除两个醛基合成。 该合成涉及多个步骤,包括使用手性柱色谱法获得光学纯的非对映异构体 。反应条件通常涉及使用有机溶剂和催化剂来促进转化。

工业生产方法: 虽然没有广泛记录具体的工业生产方法,但阿波戈西波隆的大规模合成可能涉及优化实验室程序以确保高收率和纯度。 这可能包括使用先进的纯化技术和可扩展的反应装置 .

化学反应分析

反应类型: 阿波戈西波隆会经历各种化学反应,包括:

氧化: 转化为具有改变的生物活性的其他衍生物。

还原: 可能将化合物还原为更简单的形式。

取代: 引入不同的官能团以改变其性质.

常用试剂和条件:

氧化剂: 如过氧化氢或高锰酸钾。

还原剂: 如硼氢化钠。

取代试剂: 各种有机卤化物和催化剂.

科学研究应用

Efficacy in Cancer Models

Numerous studies have demonstrated the efficacy of apogossypolone in various cancer models:

- Prostate Cancer : In vitro studies showed that this compound significantly inhibited the proliferation of PC-3 cells (a human prostate cancer cell line) in a dose-dependent manner. It induced apoptosis characterized by morphological changes typical of programmed cell death .

- Lymphoma : this compound has been effective against lymphoma cell lines such as U937 and in preclinical models of follicular lymphoma. It was shown to induce apoptosis and inhibit tumor growth effectively .

- Nasopharyngeal Carcinoma : Research indicated that this compound inhibited the growth of nasopharyngeal carcinoma xenografts in vivo. It demonstrated a potent ability to induce apoptosis and suppress tumor growth through its action on Bcl-2 family proteins .

- Hepatocellular Carcinoma : Studies also highlighted its effectiveness against hepatocellular carcinoma cells, where it exhibited significant cytotoxicity .

Case Study 1: Inhibition of LNCaP Cells

A study focused on the effect of this compound on LNCaP cells (a prostate cancer cell line). The results showed that this compound inhibited cell proliferation and induced apoptosis through the downregulation of Bcl-2 proteins. This study underscores the potential use of this compound as a therapeutic agent for prostate cancer .

Case Study 2: Combination Therapy

In another investigation, researchers explored the combination of this compound with traditional chemotherapy agents. The findings suggested that this combination could enhance therapeutic efficacy while reducing toxicity compared to chemotherapy alone. This approach highlights the potential for this compound to be integrated into multi-faceted cancer treatment regimens .

Potential Therapeutic Uses

Beyond its applications in oncology, this compound may have broader therapeutic implications:

- Autoimmune Diseases : Given its role in modulating apoptosis, there is potential for this compound to be used in treating autoimmune conditions where dysregulated apoptosis contributes to disease pathology .

- Inflammatory Disorders : Research suggests that targeting Bcl-2 family proteins may also be beneficial in managing inflammatory diseases due to their involvement in immune cell regulation .

Summary Table of Applications

| Application Area | Cancer Type | Mechanism | Efficacy Evidence |

|---|---|---|---|

| Prostate Cancer | PC-3 Cells | Induces apoptosis via Bcl-2 inhibition | Significant growth inhibition observed |

| Lymphoma | U937 Cells | Promotes apoptotic pathways | Effective in preclinical lymphoma models |

| Nasopharyngeal Carcinoma | CNE1/CNE2/SUNE1 Cells | Disrupts anti-apoptotic functions | Tumor growth suppression in xenografts |

| Hepatocellular Carcinoma | HepG2 Cells | Induces cytotoxicity | High levels of cytotoxic activity reported |

| Autoimmune Diseases | Various | Modulates apoptosis | Potential therapeutic applications suggested |

| Inflammatory Disorders | Various | Regulates immune cell apoptosis | Implications for treatment explored |

作用机制

阿波戈西波隆通过与抗凋亡 Bcl-2 家族蛋白结合来发挥其作用,阻止它们与促凋亡蛋白结合。 这释放了促凋亡蛋白参与凋亡反应,导致细胞死亡 。 该化合物还诱导自噬,这是一个细胞降解和循环其成分的过程,可以作为抵御凋亡的防御机制 .

类似化合物:

棉酚: 阿波戈西波隆的母体化合物。

BI97D6: 阿波戈西波隆的手性衍生物,具有有效的抗癌活性.

阿波戈西波隆: 另一种具有相似性质但效力和毒性特征不同的衍生物.

独特性: 阿波戈西波隆因其与多个 Bcl-2 家族蛋白的高结合亲和力以及诱导自噬和凋亡的能力而独一无二。 这种双重作用机制使其成为癌症治疗的有希望的候选药物 .

相似化合物的比较

Gossypol: The parent compound from which apogossypolone is derived.

BI97D6: A chiral derivative of this compound with potent anticancer activity.

Apogossypol: Another derivative with similar properties but different potency and toxicity profiles.

Uniqueness: this compound is unique due to its high binding affinity to multiple Bcl-2 family proteins and its ability to induce both autophagy and apoptosis. This dual mechanism of action makes it a promising candidate for cancer therapy .

生物活性

Apogossypolone (ApoG2), a semi-synthetic derivative of gossypol, has garnered significant attention for its biological activity, particularly in cancer treatment. This compound exhibits a range of mechanisms that contribute to its antitumor effects, including apoptosis induction, autophagy activation, and inhibition of anti-apoptotic proteins.

This compound is characterized by the removal of two reactive aldehyde groups present in gossypol, which enhances its stability and reduces toxicity. It primarily acts as a small-molecule inhibitor of Bcl-2 family proteins, binding with high affinity to Bcl-2 and Mcl-1, and exhibiting lower toxicity compared to its parent compound, gossypol .

Key Mechanisms:

- Inhibition of Anti-Apoptotic Proteins : ApoG2 disrupts the interaction between pro-apoptotic proteins (like Bim) and anti-apoptotic proteins (like Bcl-2 and Mcl-1), facilitating apoptosis in cancer cells .

- Induction of Autophagy : The compound promotes autophagy through the Beclin-1 pathway and reactive oxygen species (ROS) generation. This dual mechanism enhances cell death in various cancer types, including hepatocellular carcinoma (HCC) and nasopharyngeal carcinoma (NPC) .

- ROS Generation : ApoG2 stimulates ROS production, which is crucial for activating multiple pro-autophagic signaling pathways. This oxidative stress contributes to the cytotoxic effects observed in treated cells .

Efficacy in Cancer Treatment

This compound has demonstrated promising results across several cancer models:

Table 1: Summary of Efficacy Studies

Case Study 1: Anti-Lymphoma Activity

In a study examining the anti-lymphoma activity of ApoG2, researchers found that treatment with ApoG2 at 600 mg/kg significantly inhibited tumor growth in xenograft models derived from WSU-DLCL2 cells. The compound exhibited an IC50 value of 350 nM, indicating potent activity against lymphoma cells while sparing normal lymphocytes from toxicity .

Case Study 2: Radiosensitization in NPC

Another study focused on nasopharyngeal carcinoma demonstrated that ApoG2 not only induced apoptosis but also acted as a radiosensitizer. When combined with radiation therapy, ApoG2 significantly enhanced tumor cell death compared to radiation alone, suggesting its potential as an adjunct therapy in NPC treatment protocols .

属性

IUPAC Name |

3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGRWNXASCGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469551 |

Source

|

| Record name | CHEMBL1272170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886578-07-0 |

Source

|

| Record name | CHEMBL1272170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。